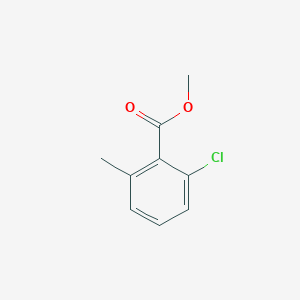

Methyl 2-chloro-6-methylbenzoate

货号 B1603061

分子量: 184.62 g/mol

InChI 键: RYUYMMGUQYRLQX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08455475B2

Procedure details

A solution of compound 1 (10.05 g, 64.04 mmol, 1.0 eq.) in THF (30 ml) was added dropwise to a suspension NaH (1.84 g, 76.85 mmol, 1.2 eq.) in THF (90 ml) at 0° C. and the mixture was stirred at same temperature for 1 h. Triethyl phosphonoacetate (16.5 ml, 83.25 mmol, 1.3 eq.) was added to the reaction mixture at −20° C. and the reaction mixture was allowed to warm to RT and stir for 2 h. The reaction mixture was diluted with ethyl acetate (100 ml), washed with water (2×100 ml) and the organic layer dried over sodium sulfate. The solvent was evaporated under reduced pressure to obtain the crude product which was purified by column chromatography (silica gel; 5% ethyl acetate/hexanes) to yield compound 2. Yield: 94% (17.28 g, 60.2 mmol).

[Compound]

Name

Triethyl phosphonoacetate

Quantity

16.5 mL

Type

reactant

Reaction Step Two

Name

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5].[H-].[Na+].[CH2:14]1COCC1>C(OCC)(=O)C>[CH3:14][O:5][C:4](=[O:6])[C:3]1[C:7]([CH3:11])=[CH:8][CH:9]=[CH:10][C:2]=1[Cl:1] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10.05 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=O)O)C(=CC=C1)C

|

|

Name

|

|

|

Quantity

|

1.84 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

Triethyl phosphonoacetate

|

|

Quantity

|

16.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at same temperature for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 2 h

|

|

Duration

|

2 h

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (2×100 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic layer dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain the crude product which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by column chromatography (silica gel; 5% ethyl acetate/hexanes)

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C1=C(C=CC=C1C)Cl)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 94% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |